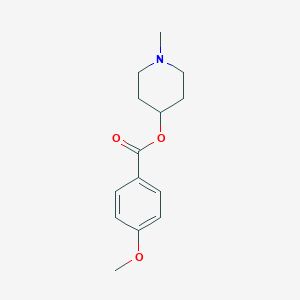![molecular formula C14H18N2O6S2 B257407 N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B257407.png)
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide, also known as AG-013736, is a small molecule inhibitor that targets the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit angiogenesis, the formation of new blood vessels which is essential for tumor growth and metastasis.
作用機序
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide targets the VEGF receptor tyrosine kinase, which is a key mediator of angiogenesis. By inhibiting this pathway, N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide prevents the formation of new blood vessels, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic effects, N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has also been shown to inhibit the proliferation and migration of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the major advantages of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide is its specificity for the VEGF receptor tyrosine kinase. This compound has been shown to have minimal off-target effects, which is important for the development of safe and effective cancer therapies. However, one limitation of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide is its poor solubility, which can make it difficult to administer in clinical settings.
将来の方向性
There are a number of future directions for the study of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide. One potential area of research is the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to better understand the optimal dosing and treatment regimens for N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide in different cancer types. Finally, the potential use of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide in combination with other targeted therapies or immunotherapies should also be explored.
合成法
The synthesis of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide involves several steps, including the reaction of 3-acetyl-6-methoxy-2-methylindole with methanesulfonyl chloride to form the corresponding mesylate. The mesylate is then reacted with sodium azide to form the corresponding azide, which is reduced to the amine using palladium on carbon. The amine is then reacted with methanesulfonyl chloride to form N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide.
科学的研究の応用
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has been shown to inhibit angiogenesis and tumor growth in a variety of cancer types, including breast, lung, and colon cancer. Clinical trials have also demonstrated the potential efficacy of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide in combination with chemotherapy for the treatment of advanced solid tumors.
特性
製品名 |
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide |
|---|---|
分子式 |
C14H18N2O6S2 |
分子量 |
374.4 g/mol |
IUPAC名 |
N-(3-acetyl-6-methoxy-2-methyl-1-methylsulfonylindol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C14H18N2O6S2/c1-8-14(9(2)17)10-6-11(15-23(4,18)19)13(22-3)7-12(10)16(8)24(5,20)21/h6-7,15H,1-5H3 |
InChIキー |
ZPAWQPGVGHGBCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1S(=O)(=O)C)OC)NS(=O)(=O)C)C(=O)C |
正規SMILES |
CC1=C(C2=CC(=C(C=C2N1S(=O)(=O)C)OC)NS(=O)(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)

![6-(4-bromophenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B257332.png)








![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)